(prop-2-en-1-yl)[(thiophen-2-yl)methyl]amine hydrochloride
Overview
Description
(prop-2-en-1-yl)[(thiophen-2-yl)methyl]amine hydrochloride is a chemical compound that features a combination of an allyl group and a thiophenylmethyl group attached to an amine
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit tyrosinase, a key enzyme in melanogenesis .
Mode of Action
It’s worth noting that related compounds have shown strong competitive inhibition activity against mushroom tyrosinase . This suggests that (prop-2-en-1-yl)[(thiophen-2-yl)methyl]amine hydrochloride might interact with its target in a similar manner, potentially leading to changes in the target’s function.
Biochemical Pathways
Tyrosinase plays a crucial role in this pathway, catalyzing the oxidation of tyrosine to dopaquinone, a precursor to melanin .
Result of Action
If the compound does indeed inhibit tyrosinase, it could potentially lead to a decrease in melanin production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (prop-2-en-1-yl)[(thiophen-2-yl)methyl]amine hydrochloride typically involves the reaction of prop-2-en-1-amine with thiophen-2-ylmethyl chloride under basic conditions. The reaction proceeds as follows:
Step 1: Preparation of thiophen-2-ylmethyl chloride by reacting thiophene-2-carboxaldehyde with thionyl chloride.
Step 2: Reaction of prop-2-en-1-amine with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form (prop-2-en-1-yl)[(thiophen-2-yl)methyl]amine.
Step 3: Conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(prop-2-en-1-yl)[(thiophen-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (prop-2-en-1-yl)[(thiophen-2-yl)methyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study the interactions of amine-containing molecules with biological targets. It may serve as a ligand in receptor binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity and versatility make it valuable for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
(prop-2-en-1-yl)[(phenyl)methyl]amine hydrochloride: Similar structure but with a phenyl group instead of a thiophenyl group.
(prop-2-en-1-yl)[(pyridin-2-yl)methyl]amine hydrochloride: Contains a pyridinyl group, which may alter its chemical and biological properties.
(prop-2-en-1-yl)[(benzyl)methyl]amine hydrochloride: Features a benzyl group, providing different reactivity and applications.
Uniqueness
(prop-2-en-1-yl)[(thiophen-2-yl)methyl]amine hydrochloride is unique due to the presence of the thiophenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)prop-2-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c1-2-5-9-7-8-4-3-6-10-8;/h2-4,6,9H,1,5,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFFULIRPRCHLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CS1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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